(R)-(+)-Limonene
Description
Chiral Purity and Enantiomeric Significance
Limonene (B3431351) possesses a chiral center at the C4 carbon of its cyclohexene (B86901) ring, leading to the existence of two non-superimposable mirror-image forms, or enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. bris.ac.ukscienceinschool.org The significance of these enantiomers lies in their distinct sensory properties and biological activities. matthey.com While this compound is famously associated with the pleasant scent of oranges, (S)-(-)-limonene has a piny, turpentine-like odor. wikipedia.orgacs.org This difference in aroma perception is due to the specific interactions of each enantiomer with olfactory receptors in the nose, which are themselves chiral environments. scienceinschool.orgmatthey.com
The chiral purity, or enantiomeric excess (ee), of limonene samples is a critical factor, particularly in the flavor and fragrance industries where a specific aroma is desired. nih.gov Natural sources, especially citrus fruits, predominantly produce this compound with a very high enantiomeric purity. wikipedia.orgresearchgate.net For instance, chiral gas chromatography analyses of orange oil have revealed an enantiomeric excess for this compound of more than 99.9%. acs.org The high optical purity of naturally sourced this compound is a significant advantage for its industrial applications. scielo.org.co
It is important to note that while strongly associated with oranges, studies have shown that the perception of this compound's scent as "orange" is not universal and can be influenced by the purity of the compound. acs.org Some research suggests that highly purified limonene has less of a distinct odor. acs.org
Natural Occurrence and Distribution in Biological Systems
This compound is abundantly found in nature, most notably as the major component of the essential oils in citrus fruit peels. wikipedia.orgbris.ac.uk It constitutes over 90% of orange peel oil and is also present in high concentrations in the oils of grapefruit and lemon. industrialchemicals.gov.au Beyond citrus, this compound is found in a wide variety of other plants, including caraway, dill, bergamot, and coniferous trees like pines and firs. wikipedia.orgacs.org
The biosynthesis of limonene in plants begins with geranyl pyrophosphate. wikipedia.org Through the action of specific enzymes called limonene synthases, geranyl pyrophosphate is cyclized to form either the (R)-(+) or (S)-(-) enantiomer. researchgate.net In citrus fruits, the synthesis is highly stereospecific, leading to the high enantiomeric purity of this compound. researchgate.net
In biological systems, this compound is rapidly absorbed and distributed to various tissues. industrialchemicals.gov.au It is metabolized primarily in the liver and eliminated mainly through urine. industrialchemicals.gov.au
Current Research Landscape and Emerging Applications
The widespread availability and favorable properties of this compound have spurred extensive research into new applications beyond its traditional use as a flavor and fragrance agent. researchgate.netchemimpex.com
Industrial Applications:
Solvent: Due to its ability to dissolve oils and fats, this compound is increasingly used as a biodegradable and renewable-based solvent in industrial cleaning agents, degreasers, and as a replacement for more toxic solvents like xylene in laboratory settings. wikipedia.orgchemimpex.comfishersci.be It is also used as a solvent in some paints and adhesives. wikipedia.org
Polymers: Research is exploring the use of limonene in the production of biodegradable polymers. researchgate.net For example, polylimonene is used in adhesives and as a thermoplastic for food packaging. nih.gov
Biofuel: The combustible nature of limonene has led to its consideration as a potential biofuel. wikipedia.org
Pharmacological and Agricultural Research:
Therapeutic Potential: Studies are investigating the pharmacological properties of this compound, including its potential anti-inflammatory, antioxidant, and anxiolytic effects. chemimpex.comacademicjournals.orgchemfaces.com Research has explored its role in modulating immune responses and its potential as a neuroprotective agent. mdpi.comnih.govresearchgate.net
Biopesticides: this compound is utilized as a natural insecticide and is an active ingredient in some eco-friendly pesticides. wikipedia.orgchemimpex.com
Chemical Synthesis: As a readily available chiral molecule, this compound serves as an important precursor for the synthesis of other valuable compounds, such as carvone (B1668592) and perillyl alcohol. wikipedia.orgfishersci.beiscientific.org The stereospecific oxidation of this compound is a key area of research for producing specific diastereomers of limonene oxide, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. scielo.org.corsc.orgrsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Citrus-like (orange) |
| Boiling Point | 176-177 °C |
| Density | 0.842 g/mL at 20 °C |
| Refractive Index | n20/D 1.473 |
| CAS Number | 5989-27-5 |
Interactive Data Table: Natural Occurrence of this compound in Citrus Oils
| Citrus Fruit | Predominant Enantiomer | Typical Percentage in Oil |
|---|---|---|
| Orange | This compound | >90% |
| Grapefruit | This compound | ~90% |
| Lemon | This compound | 54.73% to 73.99% |
| Mandarin | this compound | 58.02% to 65.05% |
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=C)C | |
| Source | PubChem | |
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Molecular Formula |
C10H16 | |
| Record name | D-LIMONENE | |
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| Record name | D-LIMONENE | |
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DSSTOX Substance ID |
DTXSID1020778 | |
| Record name | D-Limonene | |
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Molecular Weight |
136.23 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |
| Record name | D-LIMONENE | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |
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Flash Point |
119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
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| Record name | D-LIMONENE | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |
| Record name | D-LIMONENE | |
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Color/Form |
Oil, Colorless liquid or oil | |
CAS No. |
5989-27-5, 65996-98-7 | |
| Record name | D-LIMONENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (+)-Limonene | |
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| Record name | (d)-Limonene | |
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| Record name | Terpenes and Terpenoids, limonene fraction | |
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| Record name | (4R)-limonene | |
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| Record name | D-Limonene | |
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| Record name | LIMONENE, (+)- | |
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| Record name | (D)-LIMONENE | |
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| Record name | D-LIMONENE | |
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Melting Point |
-142.4 °F (NTP, 1992), -74 °C, -90 °C | |
| Record name | D-LIMONENE | |
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| Record name | (D)-LIMONENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
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| Record name | (+)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | D-LIMONENE | |
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Biosynthesis and Metabolic Pathways of R + Limonene
Enzymatic Biotransformation from Geranyl Diphosphate (B83284) (GPP)
The immediate precursor for all monoterpenes, including (R)-(+)-limonene, is geranyl diphosphate (GPP). echelon-inc.comnih.gov The formation of this compound from GPP is a direct cyclization reaction. researchgate.net
The pivotal step in this compound synthesis is the enzymatic conversion of the acyclic GPP into the cyclic limonene (B3431351) structure. This reaction is catalyzed by a specific class of enzymes known as monoterpene synthases. igem.org For the (+)-enantiomer, the specific enzyme is (+)-limonene synthase (LS), also systematically known as (R)-limonene synthase (EC 4.2.3.20). echelon-inc.com
This enzyme facilitates the intramolecular cyclization of GPP, which involves the ionization of the diphosphate group to form a transient geranyl cation. This cation is then guided by the enzyme's active site to fold into the correct conformation, leading to the formation of the (+)-(4R)-limonene structure and the release of a diphosphate molecule. researchgate.net The enzyme from caraway (Carum carvi) seeds, for example, requires a divalent metal ion, preferably Mn²⁺, for its catalytic activity. nih.gov
In plants, the synthesis of the GPP precursor occurs predominantly in plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net This pathway is also referred to as the non-mevalonate pathway. researchgate.net It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.com
Through a series of six subsequent enzymatic steps, DXP is converted into a mixture of the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com These universal isoprenoid precursors are then condensed by a GPP synthase (GPPS) to form the ten-carbon (C10) GPP. nih.govcimap.res.in The localization of this pathway within plastids, specifically leucoplasts in the oil gland secretory cells of plants like peppermint, insulates monoterpene synthesis from other metabolic processes in the cytosol. nih.govmdpi.comresearchgate.net
In contrast to plants, yeasts (like Saccharomyces cerevisiae and Yarrowia lipolytica), fungi, and most bacteria rely on the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP. echelon-inc.comnih.govresearchgate.net This pathway starts in the cytosol with the condensation of three molecules of acetyl-CoA. researchgate.net
The key rate-limiting enzyme in this pathway is typically 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), which converts HMG-CoA to mevalonate. igem.org A series of subsequent enzymatic reactions, including phosphorylation and decarboxylation steps, convert mevalonate into IPP, which is then isomerized to DMAPP by an IPP isomerase (IDI). igem.orgbohrium.com Similar to the MEP pathway, GPP is then formed from the condensation of IPP and DMAPP. nih.gov However, in many microorganisms, GPP is a transient intermediate, as the native farnesyl diphosphate synthase (FPPS) preferentially synthesizes the C15 farnesyl diphosphate (FPP). nih.govoup.com
Metabolic Engineering for Enhanced Production
The industrial demand for this compound has driven extensive research into metabolic engineering of microorganisms to create efficient cell factories. These efforts focus on overcoming the low natural availability of the GPP precursor and the inherent toxicity of limonene to microbial hosts. nih.govresearchgate.net
A primary strategy for boosting limonene production is to increase the intracellular pool of its precursors. This is often achieved by overexpressing key enzymes in the native biosynthetic pathways.
Enhancing the MVA Pathway : In yeast, overexpressing a truncated, soluble form of HMG-CoA reductase (tHMG1), which is the rate-limiting enzyme of the MVA pathway, has proven effective at increasing the carbon flux towards isoprenoids. igem.orgbohrium.com Further improvements have been achieved by the co-overexpression of other MVA pathway genes, such as mevalonate kinase (ERG12) and IPP isomerase (IDI1), which significantly increases d-limonene production. bohrium.comfortunejournals.com One study achieved a yield of 62.31 mg/L of d-limonene in S. cerevisiae by co-expressing tHMGR1, ERG12, and a mutated IDI1. bohrium.com
Creating Orthogonal Pathways with NPP : A more advanced strategy involves creating a synthetic pathway that is "orthogonal" to the host's native metabolism. This has been achieved by using neryl diphosphate (NPP), a stereoisomer of GPP, as the direct precursor for limonene. igem.orgd-nb.info Some limonene synthases can utilize NPP, and by introducing a heterologous NPP synthase (NPPS), which condenses IPP and DMAPP to NPP, a dedicated pathway to limonene is established. researchgate.netd-nb.info This approach avoids the competition for GPP from native enzymes like FPPS, potentially leading to higher yields. d-nb.info
The table below summarizes findings from engineering Saccharomyces cerevisiae to enhance D-limonene production by manipulating MVA pathway genes.
| Engineered Strain / Strategy | Key Genes Overexpressed/Modified | D-Limonene Titer (mg/L) | Reference |
| Base Strain | tNDPS1, tLS | - | bohrium.com |
| tHMGR1 Overexpression | tHMGR1 | ~35 | bohrium.com |
| ERG12 Overexpression | ERG12 | ~20 | bohrium.com |
| IDI1WWW Overexpression | IDI1WWW | ~15 | bohrium.com |
| Combined Overexpression | tHMGR1, ERG12, IDI1WWW | 62.31 | bohrium.com |
Eukaryotic cells use organelles to compartmentalize metabolic pathways, which can increase local substrate and enzyme concentrations and prevent metabolic crosstalk. pnas.org This principle has been applied to limonene production by relocating the biosynthetic pathway to specific organelles.
While plant monoterpene synthesis naturally occurs in plastids, engineered yeast lacks these organelles. cimap.res.inmdpi.com Researchers have instead targeted the limonene pathway to mitochondria and, more successfully, to peroxisomes. researchgate.netacs.org The peroxisome is an ideal compartment due to its distinct pool of acetyl-CoA, the starting block for the MVA pathway. pnas.org
In a study using the oleaginous yeast Yarrowia lipolytica, the entire MVA pathway, along with a d-limonene synthase, was targeted to the peroxisome. nih.govresearchgate.net This strategy resulted in a significant increase in limonene production compared to expressing the pathway in the cytosol. The peroxisomal production was boosted from an initial low level to 47.8 mg/L and ultimately reached 69.3 mg/L after fermentation optimization. nih.govresearchgate.net Another study in Saccharomyces cerevisiae demonstrated that engineering a complete MVA pathway in the peroxisome led to a 15- to 125-fold increase in various monoterpene titers, including this compound, which reached 2.6 g/L in fed-batch conditions. pnas.org This dual-regulation approach, enhancing precursor supply in both the cytoplasm and the peroxisome, has led to limonene titers as high as 1.05 g/L in Rhodotorula toruloides. acs.orgnih.gov
The following table presents research findings on targeting the D-limonene synthesis pathway to peroxisomes in Yarrowia lipolytica.
| Strain / Pathway Location | Key Genes / Strategy | D-Limonene Titer (mg/L) | Reference |
| Cytosolic Expression | d-LS, ERG20m | < 1 | nih.gov |
| Peroxisomal Expression | d-LS, ERG20m targeted to peroxisome | 11.9 | nih.gov |
| Full Peroxisomal Pathway | Entire MVA pathway + d-LS targeted to peroxisome | 47.8 | nih.gov |
| Optimized Fermentation | Full peroxisomal pathway strain | 69.3 | nih.gov |
Genetic Manipulation of Key Enzymes (e.g., Neryl Pyrophosphate Synthase, Limonene Synthase)
One strategy to bypass the competition for GPP, which is also a precursor for many other essential compounds, is to establish an orthogonal pathway using NPP. d-nb.info This involves introducing a neryl pyrophosphate synthase (NPPS) to produce NPP, which is then specifically used by the limonene synthase.
In the bacterium Escherichia coli, a systematic optimization strategy has led to significant limonene production. By introducing the heterologous mevalonate (MVA) pathway to increase the supply of isoprene (B109036) building blocks, researchers then focused on the final steps. Co-expression of an NPPS from Solanum lycopersicum (tomato) and a limonene synthase from Mentha spicata (spearmint) resulted in a limonene titer of 694.61 mg/L. researchgate.netacs.org Further optimization through fed-batch fermentation in a shake-flask elevated the final production to 1.29 g/L. researchgate.netacs.org
The oleaginous yeast Rhodosporidium toruloides has also been successfully engineered as a cell factory for limonene. d-nb.info Initial work involved overexpressing a limonene synthase (LS) from Citrus limon (lemon) and an NPPS from Solanum lycopersicum. researchgate.netpreprints.org To further boost the titer, a chimeric fusion enzyme (NPPS-LS) was constructed and introduced into a carotenogenesis-deficient strain, which minimizes the diversion of precursors to other pathways. d-nb.inforesearchgate.net These strategies, combined with the overexpression of other MVA pathway enzymes, resulted in a maximum limonene titer of 393.5 mg/L. d-nb.inforesearchgate.net
Similarly, the yeast Yarrowia lipolytica has been engineered to produce both D- and L-limonene. researchgate.net This involved expressing various target genes, including limonene synthases, a neryl diphosphate synthase (NDPS1), and enzymes to boost the precursor supply. researchgate.net A fusion protein of ERG20 (a GPP synthase) and LS proved to be an effective combination. researchgate.net
Even modest genetic modifications can establish production. In Saccharomyces cerevisiae, heterologous expression of a codon-optimized d-limonene synthase gene from Citrus unshiu (Satsuma mandarin) was sufficient to achieve a yield of 13 mg/L. google.com However, simply overexpressing a single enzyme does not always guarantee success; studies in peppermint plants showed that elevating the expression of (−)-limonene synthase led to only moderate or no increase in oil yield, highlighting the complexity of metabolic flux. pnas.org
Table 1: Genetic Engineering Strategies for Enhanced this compound Production
Bioconversion and Derivatization by Microorganisms
This compound, which is abundant and low-cost, serves as an excellent precursor for the synthesis of higher-value oxygenated derivatives used in the food, pharmaceutical, and fragrance industries. scielo.org.co Microbial biotransformation offers an environmentally friendly and highly specific method to achieve these conversions. scielo.org.co The initial step in many of these microbial degradation pathways is a hydroxylation reaction, often catalyzed by cytochrome P450-dependent monooxygenases. scielo.br
Fungi are particularly adept at these transformations. The bioconversion of this compound by the fungus Penicillium digitatum DSM 62840 has been studied extensively. scielo.org.coscielo.org.co This microorganism demonstrates high specificity in converting limonene to (R)-(+)-α-terpineol, a valuable fragrance compound. scielo.org.co Under optimized conditions, including a pH of 3.5 and the addition of limonene during the early exponential growth phase, a concentration of 1864 mg/L of (R)-(+)-α-terpineol can be produced. scielo.org.coscielo.org.co The reaction is believed to proceed via a cytochrome P-450-dependent mono-oxygenase system. scielo.org.co At different pH levels, the metabolic pathway can shift, leading to the formation of other derivatives such as linalool (B1675412) and cis/trans-p-menth-2,8-dien-1-ol. scielo.org.co Other fungi, such as Colletotrichum nymphaea, have been used to convert this compound into limonene-1,2-diol. researchgate.net
Various bacteria also possess metabolic pathways for limonene derivatization. Rhodococcus erythropolis DCL14 utilizes two distinct pathways for limonene degradation. frontiersin.orgnih.gov One pathway begins with hydroxylation at the C6 position by a limonene 6-monooxygenase to produce trans-carveol, which is subsequently oxidized to carvone (B1668592) by a carveol (B46549) dehydrogenase. frontiersin.org An alternative pathway in the same organism starts with epoxidation at the 1,2-double bond to form limonene-1,2-epoxide (B132270), which is then converted to limonene-1,2-diol. nih.gov
Several species of Pseudomonas are also capable of transforming limonene. Pseudomonas putida can convert (+)-limonene into perillyl alcohol and further to perillic acid. frontiersin.orgcore.ac.uk The initial hydroxylation of the methyl group to form perillyl alcohol is a well-studied microbial degradation pathway for limonene. scielo.br Other microorganisms, including Geobacillus stearothermophilus and Pseudomonas gladioli, also use this compound to produce perillyl alcohol as a major metabolite. frontiersin.org
Table 2: Microbial Bioconversion and Derivatization of this compound
Table of Compound Names
| Name Mentioned in Article | Chemical Name |
| This compound | (R)-1-methyl-4-(1-methylethenyl)-cyclohexene |
| Geranyl pyrophosphate (GPP) | (2E)-3,7-dimethylocta-2,6-dien-1-yl diphosphate |
| Neryl pyrophosphate (NPP) | (2Z)-3,7-dimethylocta-2,6-dien-1-yl diphosphate |
| (R)-(+)-α-Terpineol | (R)-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
| Linalool | 3,7-dimethylocta-1,6-dien-3-ol |
| p-menth-2,8-dien-1-ol | 1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
| Limonene-1,2-diol | 1-methyl-4-(1-methylethenyl)cyclohexane-1,2-diol |
| trans-Carveol | (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
| Carvone | 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |
| Limonene-1,2-epoxide | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane |
| Perillyl alcohol | [4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol |
| Perillic acid | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid |
| Dehydrocarveol | 2-methyl-5-(prop-1-en-2-yl)cyclohexa-2,5-dien-1-ol |
Advanced Synthetic Chemistry and Derivatization of R + Limonene
Enantioselective Synthesis and Stereocontrol Methodologies
While (R)-(+)-limonene is abundant in nature, the synthesis of specific stereoisomers of its derivatives often requires precise stereocontrol. scielo.org.coresearchgate.net Methodologies for the diastereoselective epoxidation of R-(+)-limonene have been a significant area of research to improve the yield of specific 1,2-limonene oxide diastereomers. scielo.org.coresearchgate.net Both enzymatic and catalytic approaches have been explored. Enzymes and Jacobsen's catalyst have demonstrated high selectivity towards the endocyclic epoxides. scielo.org.co In contrast, catalysts such as metals supported on mesoporous materials often lead to a mixture of oxidation products, which can limit their industrial applicability. scielo.org.co Controlling reaction parameters is crucial as it can allow for the separation of a homogeneous catalyst from the reaction products, enabling its reuse over multiple cycles. researchgate.net
Electrochemical Oxidation and Flavor-Active Compounds Generation
Electrochemical oxidation has emerged as a sustainable and effective method for transforming this compound into novel flavor and fragrance compounds. chemistryviews.orgchemeurope.com This technique offers an environmentally benign alternative to traditional oxidation methods that often rely on harsh chemicals and heavy metals. chemeurope.com
In a notable study, the electrochemical oxidation of this compound in the presence of ethanol (B145695) was conducted using graphite (B72142) anodes and steel cathodes. chemistryviews.org This process yielded a complex mixture with fruity, herbal, citrus, and resinous aroma profiles. chemistryviews.orgchemeurope.com Researchers identified 20 different oxidation products, 11 of which were previously undescribed in scientific literature. chemistryviews.org The identified compounds included cis- and trans-carvyl acetate (B1210297), perillyl acetate, and α-terpinyl acetate. researchgate.net Another investigation into the electrochemical oxidation of R-(+)-limonene in acetic acid with a platinum electrode generated a variety of products, such as carvone (B1668592), perillaldehyde, and cis- and trans-carveol. researchgate.net The possible electrochemical oxidation mechanism involves the interaction of the R-(+)-limonene molecule with a water molecule to generate α-terpineol, following the isomerization of R-(+)-limonene to form a carbenium ion. mdpi.com
The following table summarizes some of the flavor-active compounds generated through the electrochemical oxidation of this compound.
| Compound | Odor Description | Reference |
| Mixture | Fruity, herbal, citrus, resinous | chemistryviews.orgchemeurope.com |
| cis-Carvyl acetate | - | researchgate.net |
| trans-Carvyl acetate | - | researchgate.net |
| Perillyl acetate | - | researchgate.net |
| α-Terpinyl acetate | - | researchgate.net |
| Carvone | - | researchgate.net |
| Perillaldehyde | - | researchgate.net |
| cis-Carveol | - | researchgate.net |
| trans-Carveol | - | researchgate.net |
Epoxidation and Derived Building Blocks
The epoxidation of this compound is a critical transformation that yields highly valuable intermediates, namely limonene (B3431351) oxide and limonene dioxide, which serve as building blocks for various polymers and fine chemicals. scielo.org.coresearchgate.net
The synthesis of limonene-1,2-epoxide (B132270) can be achieved through various methods. One approach involves the use of a borotungstic heteropolyacid salt as a catalyst with hydrogen peroxide as the oxidant, which can yield a purity of over 91%. google.com Another method employs m-chloroperoxybenzoic acid in an ionic liquid solvent, resulting in a high yield of approximately 93%. google.com The epoxidation of this compound with hydrogen peroxide using a sodium tungstate (B81510) catalyst under solvent-free conditions has been shown to achieve a 94% conversion with 81% selectivity to limonene-1,2-epoxide. rsc.org
Limonene dioxide is a key monomer for producing green polymers like polycarbonates and nonisocyanate polyurethanes. acs.org However, achieving high yields of limonene dioxide can be challenging. acs.org One successful method involves the use of in-situ generated dimethyldioxirane (B1199080) (DMDO) from acetone (B3395972) and Oxone®, which can achieve a limonene dioxide yield of 97%. researchgate.net A study utilizing commercial magnesium oxide as a heterogeneous catalyst in a Payne reaction system with hydrogen peroxide reported a diepoxide yield of 96% at 50 °C after 2 hours. researchgate.netacs.org
The design of catalysts is crucial for controlling the selectivity of the epoxidation reaction. Various catalytic systems have been developed to selectively target either the endocyclic or exocyclic double bond of limonene.
For the synthesis of limonene-1,2-epoxide , several catalysts have shown high efficiency:
Titanium-based heterogeneous catalysts : A titanium-based catalyst used with tert-butyl hydroperoxide (TBHP) in acetonitrile (B52724) at 75 °C resulted in 80% conversion of this compound with 79% selectivity to limonene-1,2-epoxide. rsc.org
Tungsten-based polyoxometalates : These catalysts, when used with aqueous H₂O₂, demonstrate high selectivity for epoxides. rsc.org A phosphotungstate polyoxometalate catalyst has been shown to be effective for the epoxidation of limonene at the 1,2-position. nih.govd-nb.info
Silylated titania P25 : This photocatalyst, under solar light irradiation, selectively produces 1,2-limonene oxide through a hypothesized singlet oxygen mechanism. chemrxiv.org
Metal-Salen complexes : Complexes of manganese, nickel, or cobalt have been used, with the manganese complex showing the highest efficiency for allylic oxidation to produce carveol (B46549) and carvone. scielo.org.coscielo.br
For the synthesis of limonene dioxide , cobalt-substituted mesoporous SBA-16 catalysts have been used with molecular oxygen and isobutyraldehyde, achieving 100% conversion but with a limonene dioxide yield not exceeding 35%. acs.org
The following table provides a summary of different catalytic systems and their performance in the epoxidation of this compound.
| Catalyst | Oxidant | Main Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Titanium-based heterogeneous | TBHP | Limonene-1,2-epoxide | 80 | 79 (selectivity) | rsc.org |
| Sodium Tungstate (Na₂WO₄) | H₂O₂ | Limonene-1,2-epoxide | 94 | 81 (selectivity) | rsc.org |
| Magnesium Oxide (commercial) | H₂O₂ | Limonene epoxide / Diepoxide | - | 80 / 96 (yield) | researchgate.netacs.org |
| Borotungstic heteropolyacid salt | H₂O₂ | Limonene-1,2-epoxide | - | >7 (yield) | google.com |
| Silylated Titania P25 (photocatalyst) | O₂ (aerobic) | 1,2-Limonene oxide | 79.3 | 54 (selectivity) | scielo.org.co |
| Cobalt-substituted SBA-16 | O₂ | Limonene dioxide | 100 | 35 (yield) | acs.org |
Polymerization Reactions
This compound and its derivatives, particularly limonene oxide, are valuable monomers for the synthesis of bio-based polymers. x-mol.netresearchgate.net
The homopolymerization of limonene itself can be challenging, often resulting in low monomer conversion and low molecular weight polymers. mdpi.comscielo.br Cationic polymerization of limonene using catalysts like aluminum chloride has been explored, but typically yields polymers with molar masses below 1000 g/mol . scielo.br A greener approach using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, has been developed for the synthesis of polylimonene (PLM). researchgate.net
The cationic ring-opening polymerization (ROP) of limonene oxide (LO) is a more common and effective method for producing poly(limonene oxide) (PLO). d-nb.info This polymerization proceeds through the opening of the epoxide ring to form a 1,2-trans polyether. osti.gov
Radiation-induced polymerization : Gamma radiation can induce cationic polymerization of LO, leading to high conversions of up to 80%. d-nb.info
Photoinitiated cationic ROP : Using diaryliodonium or triarylsulfonium salt photoinitiators can polymerize LO, but often results in viscous products due to side reactions. d-nb.inforesearchgate.net
Catalytic ROP : Maghnite-H+ has been successfully used as a catalyst for the cationic ROP of LO, both in bulk and in solution. growingscience.com Polymerization in a dichloromethane (B109758) solution at 0 °C with 5% catalyst by weight for 1 hour yielded the best result of 61.34%. growingscience.com The resulting PLO was found to be thermally stable with a degradation onset temperature above 130°C and a glass transition temperature (Tg) of -17.03°C. growingscience.com
The following table details the conditions and outcomes of different homopolymerization techniques for limonene oxide.
| Polymerization Method | Initiator/Catalyst | Conditions | Conversion/Yield | Polymer Properties | Reference |
| Radiation-induced Cationic ROP | Gamma radiation | Neat liquid | High conversion (up to 80% yield) | Low molecular weight | d-nb.info |
| Photoinitiated Cationic ROP | Diaryliodonium/Triarylsulfonium salts | - | High reactivity | Viscous product, low MW | d-nb.inforesearchgate.net |
| Cationic ROP | Maghnite-H+ | Dichloromethane, 0°C, 1h, 5 wt% catalyst | 61.34% yield | Tg = -17.03°C, Td > 130°C | growingscience.com |
Copolymerization with Diverse Monomers (e.g., Carbon Dioxide, Anhydrides, Ethylene (B1197577), Mercaptoethanol)
The versatility of this compound and its derivatives, particularly its epoxides (limonene oxide and limonene dioxide), makes it a valuable renewable building block for a wide array of copolymers. d-nb.infonih.gov By reacting it with various comonomers, polymers with tailored properties can be synthesized.
Carbon Dioxide (CO₂): The alternating copolymerization of limonene oxide (LO) and carbon dioxide is a prominent example of CO₂ utilization to create sustainable polymers. nih.govresearchgate.net Using catalysts such as β-diiminate zinc complexes, this reaction yields poly(limonene carbonate) (PLC). researchgate.netrsc.orgnih.gov The catalysis can be highly selective; for instance, certain zinc acetate catalysts show a strong preference for the trans-isomer of limonene oxide, resulting in a highly regioregular polycarbonate with over 99% carbonate linkages. researchgate.netnih.gov This process is significant as it combines a bio-based monomer from citrus waste with the greenhouse gas CO₂ to produce thermoplastics. rsc.orgacs.org The resulting PLC is known for its high glass transition temperature. rsc.org
Anhydrides: this compound oxide can be copolymerized with various cyclic anhydrides through ring-opening copolymerization (ROCOP) to produce partially renewable polyesters. d-nb.infomdpi.com Research has explored the use of comonomers like phthalic anhydride (B1165640) (PA), diglycolic anhydride (DGA), and maleic anhydride (MA). d-nb.infouniv-cotedazur.fr For example, the copolymerization of trans-(R)-limonene oxide with DGA has yielded polyesters with a glass transition temperature (Tg) of 51°C. d-nb.info Similarly, reactions with phthalic anhydride, catalyzed by metal t-Bu–salophen complexes, have been performed to create poly(limonene-alt-PA). mdpi.comacs.org These polyesters exhibit good thermal stability and high glass transition temperatures, although achieving high molecular weight can be challenging compared to PLC. d-nb.info The copolymerization of limonene dioxide with anhydrides like glutaric anhydride can produce 100% bio-based thermosets. univ-cotedazur.fr
Ethylene: New bio-based polyolefins have been synthesized by the copolymerization of ethylene with this compound. figshare.comacs.org This process often employs phenoxide-modified half-titanocene catalysts, such as Cp'TiCl₂(O-2,6-ⁱPr₂-4-RC₆H₂), activated by methylaluminoxane (B55162) (MAO). figshare.comacs.org These catalyst systems can produce high-molecular-weight poly(ethylene-co-limonene). acs.org The incorporation of the bulky limonene comonomer is influenced by the specific catalyst structure and polymerization conditions. acs.orgengj.org Microstructural analysis using ¹³C NMR has shown that limonene is typically incorporated as an isolated unit via 1,2-insertion followed by cyclization. figshare.comacs.org
Mercaptoethanol: The thiol-ene reaction provides a pathway for the copolymerization of limonene with thiols like mercaptoethanol. mdpi.comresearchgate.net Studies have shown that this polymerization can proceed spontaneously or be initiated by radical initiators like azobisisobutyronitrile (AIBN). mdpi.comresearchgate.netdntb.gov.ua The reaction mechanism involves the addition of a thiol radical across one of limonene's double bonds. mdpi.com The reactivity differs between the endocyclic and exocyclic double bonds of limonene, allowing for different products depending on the reaction time. mdpi.com This method has been used to create multifunctional resins and flexible elastomers. rsc.org
Synthesis of Bio-based Poly(hydroxyurethanes) (NIPUs)
A significant area of research is the synthesis of non-isocyanate poly(hydroxyurethanes) (NIPUs) from this compound, offering a sustainable and less hazardous alternative to conventional polyurethanes derived from toxic isocyanates. researchgate.netncl.ac.uk The primary route involves a multi-step process starting from this compound. researchgate.net
The synthesis pathway generally consists of three main steps:
Epoxidation: this compound is first converted to an epoxide. For NIPU synthesis, a key intermediate is trans-limonene bis-epoxide (trans-LBE). This can be achieved through a stereoselective di-bromohydration using N-bromosuccinimide (NBS), followed by treatment with a base. researchgate.netncl.ac.uk High yields of trans-LBE (up to 97%) have been reported. researchgate.net
Carbonation: The resulting epoxide is then reacted with carbon dioxide (CO₂) in a cycloaddition reaction to form a cyclic carbonate. The trans-limonene bis-epoxide (trans-LBE) is converted into trans-limonene bis-cyclic carbonate (LBC). researchgate.net This step is typically catalyzed by an inexpensive and commercially available catalyst like tetrabutylammonium (B224687) chloride (TBAC) under elevated temperature and pressure (e.g., 120 °C, 40 bar CO₂), achieving high conversion rates. researchgate.net The purification of the resulting limonene dicarbonate (B1257347) is crucial to remove colored byproducts for producing high-quality polymers. acs.org
Copolymerization: The final step is the copolymerization of the limonene bis-cyclic carbonate (LBC) with alkyl diamines. researchgate.net This polyaddition reaction forms the poly(hydroxyurethane) network. The properties of the resulting NIPU can be tailored by the choice of diamine and the molar ratio of the monomers. researchgate.netncl.ac.uk Research has shown that a 1:1 molar ratio of LBC to diamine produces polymers with greater chain length, while other ratios can enhance thermal resistance. ncl.ac.uk The trans-isomer of LBC has been found to yield polymers with higher molecular mass and better mechanical strength. ncl.ac.uk
This method allows for the creation of both linear NIPU thermoplastics and cross-linked NIPU thermosets from 100% bio-based resources. acs.org
Thermal Properties and Mechanical Characteristics of Limonene-Based Polymers
Polymers derived from this compound exhibit a diverse range of thermal and mechanical properties, which can be tuned by the choice of comonomer, polymer architecture, and molecular weight.
Thermal Properties: Limonene-based polymers are generally characterized by high thermal stability. Poly(limonene carbonate) (PLC) is notable for its exceptionally high glass transition temperature (Tg), often reported around 130 °C, which makes it a rigid material at room temperature. rsc.orguni-bayreuth.de However, its thermal decomposition temperature (Td) can be a limiting factor for melt processing. uni-bayreuth.de Polyesters synthesized from limonene oxide and anhydrides also show high Tg values, ranging from 44 °C to 172 °C depending on the specific anhydride used. upc.edu For instance, the copolymer with phthalic anhydride has a Tg of around 127 °C, while polylimonene carbonate itself has a Tg of 95 °C in some studies. upc.edu Limonene-based NIPUs have demonstrated promising thermal resistance, with Tg values up to 55 °C and decomposition temperatures (Td) reaching 312 °C. ncl.ac.uk Blending PLC with other polymers like poly(butylene adipate-co-terephthalate) (PBAT) can enhance thermal stability. uni-bayreuth.de
Mechanical Characteristics: The mechanical properties of limonene-based polymers vary significantly. Neat poly(limonene carbonate) (PLC) is a strong but brittle material, with a high tensile strength (σ) of approximately 55 MPa but a low elongation at break (εb) of around 15%. rsc.org To overcome this brittleness, significant research has focused on creating copolymers. For example, ABA triblock copolymers of PLC and poly(ε-decalactone) (PDL) have been synthesized, resulting in materials with dramatically improved elasticity. rsc.org One such PLC-PDL-PLC block polymer exhibited a tensile strength of 21.2 MPa and an elongation at break of 400%, a 20-fold increase in toughness compared to pure PLC. rsc.org
Blending is another strategy to modify mechanical properties. Adding PLC to softer polymers like PBAT or copoly(ether ester)s can lead to a threefold increase in the E-modulus while maintaining a reasonably high elongation at break of about 200%. d-nb.info Thermosets created from limonene dioxide and glutaric anhydride have shown good mechanical properties, with a tensile strength of 27 MPa, an E-modulus of 1150 MPa, and a Shore D hardness of 78. univ-cotedazur.fr
Table 1: Thermal and Mechanical Properties of Selected this compound-Based Polymers
| Polymer Type | Comonomer(s) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Young's Modulus (E) | Tensile Strength (σ) | Elongation at Break (εb) | Reference |
|---|---|---|---|---|---|---|---|
| Polycarbonate (PLC) | Carbon Dioxide | 130 °C | n.d. | n.d. | 55 MPa | ~15% | rsc.org |
| Polyester | Phthalic Anhydride | ~127 °C | >200 °C | n.d. | n.d. | n.d. | upc.edu |
| Polyester | Diglycolic Anhydride | 51 °C | n.d. | n.d. | n.d. | n.d. | d-nb.info |
| Block Copolymer (PLC-PDL-PLC) | CO₂, ε-decalactone | n.d. | >140 °C (processing) | 321 MPa | 21.2 MPa | 400% | rsc.org |
| Thermoset | Glutaric Anhydride | ~98 °C | ~270 °C | 1150 MPa | 27 MPa | 3.5% | univ-cotedazur.fr |
| NIPU | Alkyl Diamines | 55 °C | 312 °C | n.d. | n.d. | n.d. | ncl.ac.uk |
n.d. = not determined in the cited source.
Pharmacological and Biological Activities of R + Limonene
Anticancer Research
(R)-(+)-Limonene has demonstrated notable anticarcinogenic effects in various in vitro and in vivo studies. frontiersin.orgmdpi.com Its anticancer activity is attributed to its ability to modulate multiple cellular processes involved in tumor initiation, growth, and progression. researchgate.netresearchgate.net Research indicates that limonene (B3431351) can stimulate the detoxification of carcinogenic compounds and limit tumor growth and angiogenesis in several cancer models. researchgate.net
Studies utilizing rodent models have consistently shown that this compound can effectively reduce tumor burden. frontiersin.orgfrontiersin.org This reduction is observed across various metrics, including tumor size, number, and weight. frontiersin.org For instance, in a study on N-methyl-N-nitrosourea (MNU)-induced mammary tumors in rats, dietary supplementation with limonene led to a significant decrease in tumor size and volume. frontiersin.org Similarly, in mice with skin cancer, limonene treatment resulted in a reduction in tumor size. frontiersin.org
Furthermore, research has demonstrated that this compound can extend the latency period of tumor development. researchgate.net In a mouse model of skin tumorigenesis, limonene treatment delayed the onset of tumor development from 4 to 9 weeks. researchgate.net This suggests a potential role for limonene in not only treating existing tumors but also in preventing or slowing down their initial formation.
Table 1: Effect of this compound on Tumor Burden in Rodent Models
| Cancer Model | Animal Model | Limonene Administration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mammary Cancer | Hras128 rats | 50 g/kg of diet for 8 weeks | Significant reduction in tumor size and volume. frontiersin.org | frontiersin.org |
| Skin Cancer | Mice | 100 mg/kg BW | Reduction of tumor size. frontiersin.org | frontiersin.org |
| Lung Cancer | BALB/c mice | 400 or 600 mg/kg of BW for 4 weeks | Significant reduction in tumor size. frontiersin.org | frontiersin.org |
| Gastric Cancer | BALB/c mice | 15 mL/kg of BW for 7 weeks | Significant decrease in tumor weight. frontiersin.org | frontiersin.org |
| Forestomach and Lung Cancer | A/J mice | 6.3 g/kg of diet | Reduction of lung tumor number. frontiersin.org | frontiersin.org |
| Skin Tumorigenesis | Swiss albino mice | Not specified | Significantly reduced tumor burden and tumor incidence. researchgate.net | researchgate.net |
| NMU-induced Mammary Tumors | Rats | 10% in diet | Caused tumor regression in all animals. nih.gov | nih.gov |
A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov By triggering these processes, limonene can effectively halt the uncontrolled proliferation of malignant cells. researchgate.net Studies have shown that limonene can induce significant apoptosis in bladder cancer cells, characterized by nuclear fragmentation and chromatin condensation. nih.gov Furthermore, it has been observed to cause G2/M phase cell cycle arrest in human bladder cancer cells and breast cancer cells. nih.govresearchgate.netresearchgate.net
This compound promotes apoptosis by upregulating the expression of several pro-apoptotic factors. nih.gov Western blot analysis has confirmed that limonene treatment leads to an increased expression of Bax and caspase-3, key proteins involved in the apoptotic cascade. researchgate.netnih.gov The upregulation of Bax is a recurring finding in various cancer cell lines treated with limonene. researchgate.net Additionally, limonene has been shown to increase the expression of p21, a protein that can activate the intrinsic apoptotic pathway. nih.govnih.gov Annexin V staining, a marker for apoptosis, has also been observed to increase in cells treated with limonene, further confirming its pro-apoptotic effects. nih.govembopress.org
Concurrent with the upregulation of pro-apoptotic factors, this compound also downregulates the expression of anti-apoptotic proteins. nih.gov A significant decrease in the expression of Bcl-2, a key anti-apoptotic protein, is consistently observed in cancer cells following limonene treatment. researchgate.netresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in tipping the cellular balance towards apoptosis. nih.govlseee.netnih.govresearchgate.net Furthermore, clinical observations have shown that limonene can reduce the expression of cyclin D1, a protein involved in cell cycle progression, suggesting a mechanism for its cell cycle arrest activity. researchgate.net
Table 2: Modulation of Apoptotic Factors by this compound
| Factor | Effect | Cancer Cell Line/Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Bax | Upregulation | Human bladder cancer cells, Murine skin tumors | Increased expression confirmed by Western blot. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Caspase-3 | Upregulation | Human bladder cancer cells | Increased expression confirmed by Western blot. researchgate.netnih.gov | researchgate.netnih.gov |
| p21 | Upregulation | H322 and H838 lung cancer cells | Increased expression observed. nih.gov | nih.gov |
| Annexin V | Increased Staining | Septic shock patients (general apoptosis marker) | Increased binding indicating apoptosis. nih.gov | nih.gov |
| Bcl-2 | Downregulation | Human bladder cancer cells, Murine skin tumors | Decreased expression confirmed by Western blot. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Cyclin D1 | Downregulation | Breast tissue (human study) | 22% reduction in expression. researchgate.net | researchgate.net |
The anticancer effects of this compound are also mediated through its ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.netnih.gov
One of the key signaling cascades targeted by this compound is the Ras/Raf/MEK/ERK pathway. researchgate.netwikipedia.org This pathway is frequently hyperactivated in many cancers and plays a crucial role in promoting malignant transformation and cell growth. nih.govmdpi.com Research has shown that d-limonene can inhibit murine skin tumorigenesis by modulating this pathway. researchgate.netsemanticscholar.org Specifically, limonene treatment has been found to decrease the expression levels of Ras and Raf, as well as the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) in tumor tissues. researchgate.net While some early studies suggested that limonene might act by inhibiting the isoprenylation of Ras proteins, more recent evidence indicates that its mechanism of action is likely independent of direct Ras function inhibition. nih.gov
Table 3: Effect of this compound on the Ras/Raf/MEK/ERK Pathway
| Target Protein | Effect | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ras | Decreased expression | Murine skin tumors | Limonene treatment reduced Ras expression levels. researchgate.net | researchgate.net |
| Raf | Decreased expression | Murine skin tumors | Limonene treatment reduced Raf expression levels. researchgate.net | researchgate.net |
| p-ERK1/2 | Decreased phosphorylation | Murine skin tumors | Limonene treatment decreased the phosphorylation of ERK1/2. researchgate.net | researchgate.net |
Modulation of Cell Signaling Pathways
Inhibition of PI3K/Akt Pathway
This compound has been identified as a modulator of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, an intracellular cascade critical for regulating cell survival and apoptosis. nih.gov Research indicates that d-limonene can inhibit this pathway, which is often overactive in various cancers. nih.gov Studies using a rat model of pulmonary fibrosis demonstrated that d-limonene administration led to a dose-dependent decrease in the expression of PI3K and Akt. nih.gov The mechanism involves inhibiting the phosphorylation of both PI3K and AKT at the Thr308 site. nih.gov This inhibition prevents the subsequent activation of downstream targets. nih.govnih.gov In breast and bladder cancer cell lines, both R-Limonene and its racemic mixture DL-Limonene were shown to reduce the gene expression of PI3K and Akt, contributing to the enhancement of cisplatin's cancer-inhibiting effects. researchgate.net By disrupting this signaling cascade, this compound can interfere with key processes that promote cancer cell survival. nih.govnih.gov
Downregulation of Oncogenic Signaling (e.g., VEGF)
A key mechanism in this compound's anticancer activity involves the downregulation of oncogenic signaling pathways, particularly those driven by Vascular Endothelial Growth Factor (VEGF). VEGF is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. beyondthc.comresearchgate.net
Research on human colon cancer cells (SW480 and HT-29) using a d-limonene-rich volatile oil from blood oranges demonstrated a dose-dependent inhibition of VEGF expression. beyondthc.comresearchgate.net This inhibition of VEGF is directly associated with a reduction in angiogenic potential. beyondthc.com Further investigation revealed that the treatment also blocks the binding of VEGF to its receptor, VEGFR1. beyondthc.comresearchgate.net The interaction between VEGF and its receptors triggers downstream signaling that promotes tumor angiogenesis; therefore, inhibiting this initial step is critical for suppressing tumor growth. researchgate.net This evidence highlights this compound's ability to disrupt critical signaling required for tumor vascularization. beyondthc.com
Induction of Phase II Carcinogen-Metabolizing Enzymes
This compound demonstrates chemopreventive properties, particularly during the initiation phase of carcinogenesis, through the induction of Phase II carcinogen-metabolizing enzymes. nih.gov These enzymes play a crucial role in detoxification by converting carcinogens into less toxic and more easily excretable forms. nih.gov
Studies in rodent models have shown that dietary administration of limonene elevates the activity of key hepatic Phase II enzymes. Specifically, limonene was found to increase the activity of Glutathione-S-transferase (GST) and Uridine Diphosphoglucuronosyl Transferase (UDPGT). nih.gov Diets containing limonene resulted in a greater than two-fold increase in hepatic GST activity. nih.gov Analysis of GST subunits revealed that the greatest increase was in subunit 3, followed by subunits 1 and 4, with no change in subunit 2. nih.gov Furthermore, limonene significantly increased the activity of both methylcholanthrene-inducible and phenobarbital-inducible UDPGT isozymes. nih.gov This induction of detoxification enzymes is a proposed mechanism for the anticarcinogenic activity of monoterpenes like limonene during the initiation stage of chemical carcinogenesis. nih.govnih.gov
Anti-angiogenesis and Anti-metastasis Studies
This compound exhibits significant anti-angiogenic and anti-metastatic activities, as demonstrated in various in vitro and in vivo studies. frontiersin.orgresearchgate.net These properties are fundamental to its potential as an anticancer agent, as they target the processes by which tumors grow and spread. beyondthc.com
The anti-angiogenic effect is strongly linked to the inhibition of VEGF and its signaling pathway. beyondthc.comresearchgate.net In a study using d-limonene-rich blood orange oil on human colon cancer cells, the compound inhibited in vitro tube formation in human umbilical vein endothelial cells, a key step in angiogenesis. beyondthc.com An in vivo chick chorioallantoic membrane (CAM) assay also confirmed the anti-angiogenic effects of d-Limonene, showing a significant dose-dependent reduction in the number of blood vessels. researchgate.net
The anti-metastatic activity has been demonstrated through cell migration assays. Treatment with a d-limonene-rich emulsion resulted in a dose-dependent inhibition of cancer cell migration. beyondthc.com This effect was associated with the decreased expression of matrix metalloproteinases (MMP-9), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. beyondthc.com These findings provide persuasive evidence of the anti-angiogenesis and anti-metastasis potential of this compound. beyondthc.comresearchgate.net
Interactive Data Table: Effects of this compound on Oncogenic and Metastatic Processes
| Activity | Model/Cell Line | Key Findings | Target Molecules | Reference |
| Inhibition of PI3K/Akt | Rat Model (Pulmonary Fibrosis) | Dose-dependent decrease in expression and phosphorylation of PI3K and Akt. | PI3K, Akt | nih.gov |
| Inhibition of PI3K/Akt | MDA-MB-231 (Breast Cancer), 5637 (Bladder Cancer) | Reduced gene expression of PI3K and Akt. | PI3K, Akt | researchgate.net |
| Downregulation of Oncogenic Signaling | Human Colon Cancer Cells (SW480, HT-29) | Dose-dependent inhibition of VEGF expression and blockage of VEGFR1 binding. | VEGF, VEGFR1 | beyondthc.comresearchgate.net |
| Induction of Phase II Enzymes | Rat Model (Hepatic) | Elevated activity of GST and UDPGT. | GST, UDPGT | nih.gov |
| Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of in vitro tube formation. | VEGF | beyondthc.com |
| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | Dose-dependent reduction in blood vessel formation. | VEGF | researchgate.net |
| Anti-metastasis | Human Colon Cancer Cells | Dose-dependent inhibition of cell migration. | MMP-9 | beyondthc.com |
Anti-inflammatory Mechanisms
Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS, PGE2)
This compound exerts potent anti-inflammatory effects by modulating the production of a wide array of pro-inflammatory cytokines and mediators. nih.gov In various experimental models, limonene has been shown to significantly reduce the levels of key cytokines involved in the inflammatory cascade. nih.gov
In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), pretreatment with limonene inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in bronchoalveolar lavage fluid. nih.gov Similarly, in a rat model of ulcerative colitis, d-limonene treatment decreased the serum protein expression levels of TNF-α, IL-1β, and IL-6. spandidos-publications.comresearchgate.net Studies on LPS-induced jejunal injury in mice also confirmed that limonene reduces the levels of TNF-α and IL-1β. nih.govresearchgate.net
Beyond these cytokines, this compound also targets critical enzymes and mediators in the inflammatory pathway. It has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). spandidos-publications.comresearchgate.net The reduction in COX-2 activity leads to a subsequent decrease in the production of prostaglandin (B15479496) E2 (PGE2), an important inflammatory mediator that increases vascular permeability and promotes inflammatory cell infiltration. spandidos-publications.com
Suppression of NF-κB and AP-1 Signaling Pathways
The anti-inflammatory activities of this compound are largely attributed to its ability to suppress key upstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. nih.govnih.gov These transcription factors are central regulators of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. nih.gov
In models of LPS-induced injury, limonene has been demonstrated to block the activation of NF-κB. nih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. nih.govnih.gov This keeps NF-κB sequestered in the cytoplasm in its inactive form, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov Studies have shown that limonene can inhibit the phosphorylation of NF-κB p65. nih.govnih.gov
Recent research has also elucidated limonene's role in suppressing the AP-1 signaling pathway. In a study on LPS-induced jejunal injury in mice, limonene administration resulted in a significant attenuation of jejunal AP-1 gene expression. nih.govresearchgate.net By inhibiting both the NF-κB and AP-1 pathways, limonene effectively shuts down two of the major signaling cascades that drive inflammatory responses. nih.govmdpi.com
Interactive Data Table: Anti-inflammatory Mechanisms of this compound
| Mechanism | Model/Cell Line | Effect | Target Molecules | Reference |
| Cytokine Modulation | LPS-induced Acute Lung Injury (Mouse) | Decreased levels in bronchoalveolar lavage fluid. | TNF-α, IL-1β, IL-6 | nih.gov |
| Cytokine Modulation | Ulcerative Colitis (Rat) | Decreased serum protein expression. | TNF-α, IL-1β, IL-6 | spandidos-publications.comresearchgate.net |
| Mediator Modulation | Ulcerative Colitis (Rat) | Decreased protein expression and production. | iNOS, COX-2, PGE2 | spandidos-publications.com |
| Mediator Modulation | LPS-induced Jejunal Injury (Mouse) | Reduced levels. | TNF-α, IL-1β, COX-2 | nih.govresearchgate.net |
| NF-κB Suppression | LPS-induced Acute Lung Injury (Mouse) | Blocked phosphorylation of IκBα and NF-κB p65. | IκBα, NF-κB p65 | nih.gov |
| NF-κB Suppression | Pulmonary Fibrosis (Rat) | Decreased expression and phosphorylation. | IKK-α, NF-κB p65 | nih.gov |
| NF-κB & AP-1 Suppression | LPS-induced Jejunal Injury (Mouse) | Remarkable decline in gene expression. | NF-κB, AP-1 | nih.govresearchgate.net |
Regulation of MAPK Pathway (e.g., p38 MAPK, ERK1/2)
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like growth, differentiation, and apoptosis. nih.gov Research indicates that its protective mechanisms can be attributed to the inhibition of this pathway. nih.gov In models of acute lung injury, pretreatment with limonene blocked the phosphorylation of p38 MAPK, c-Jun NH2-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov Similarly, in studies of myocardial injury, this compound markedly inhibited the isoproterenol-induced JNK/ERK signaling pathways and effectively inhibited the excessive phosphorylation of ERK. nih.govkoreamed.org
The regulation is context-dependent, as some research shows this compound can also promote neural differentiation by stimulating the p38/MAPK pathway. nih.govresearchgate.net However, in the context of cellular stress and inflammation, the predominant action is inhibitory. For instance, in neurodegenerative models, this compound treatment led to a significant reduction in the phosphorylation of JNK and p38. mdpi.com This modulation of MAPK pathways is a key element in its biological activity, preventing the downstream activation of further inflammatory and apoptotic signals. nih.govkoreamed.org
Impact on Glial Cell Activation
This compound demonstrates a significant impact on the activation of glial cells, such as astrocytes and microglia, which are central to neuroinflammatory processes in the central nervous system. nih.govsemanticscholar.org In experimental models of neuroinflammation, this compound treatment has been found to drastically lower the number of activated glial cells. nih.govresearchgate.net
Studies have measured this effect by observing the levels of specific protein markers for glial activation. Treatment with limonene has been shown to decrease the content of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Ionized calcium-binding adapter molecule 1 (IBA-1), a marker for microglial activation. nih.gov In a rotenone-induced model of neurodegeneration, immunofluorescence staining showed a high number of activated GFAP-positive astrocytes and Iba-1-positive microglia in the untreated group, whereas limonene treatment reduced this activation. mdpi.comsemanticscholar.org This attenuation of glial cell activation is a key mechanism behind its neuroprotective effects. mdpi.comnih.gov
Antioxidant Activity and Oxidative Stress Modulation
This compound exhibits significant antioxidant properties and plays a crucial role in modulating oxidative stress. researchgate.netnih.govmdpi.com Its activity is multifaceted, involving the direct scavenging of free radicals and the enhancement of the body's endogenous antioxidant defense systems. nih.govnih.gov By mitigating oxidative stress, this compound helps protect cells and tissues from damage induced by reactive oxygen species (ROS). nih.govnih.gov This protective effect has been observed in various models, including those for neurodegenerative diseases and photoaging. mdpi.comnih.gov
This compound demonstrates the ability to directly scavenge free radicals. This activity has been evaluated using various in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The DPPH method measures the capacity of a compound to act as a hydrogen donor or free-radical scavenger. nih.gov In these tests, this compound has shown appreciable, concentration-dependent antioxidant activity, effectively reducing free radical formation. researchgate.net It is also recognized as a potent scavenger of other toxic free radicals, such as hydrogen peroxide (H₂O₂), superoxide (B77818), and hydroxyl radicals. nih.gov
| Assay | This compound IC₅₀ (µM) | Standard (Trolox) IC₅₀ (µM) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 384.73 | 153.30 | researchgate.net |
| Hydroxyl Radical Scavenging | 442.75 | 146.37 | researchgate.net |
| Superoxide Radical Scavenging | 692.89 | 105.25 | researchgate.net |
A key aspect of this compound's antioxidant effect is its ability to bolster the cellular antioxidant defense mechanism by enhancing the activity of endogenous antioxidant enzymes. nih.govglisodin.orgnih.govcore.ac.uk Studies have consistently shown that treatment with limonene elevates the levels and activities of several critical enzymes. nih.gov
In various experimental models, this compound administration restored the levels of glutathione (B108866) and superoxide dismutase (SOD) and increased the activities of catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). unesp.br For example, in a model of rotenone-induced neurodegeneration, rats treated with this compound showed significantly improved activities of SOD and catalase. nih.gov This upregulation of the body's natural antioxidant system is crucial for protecting cells from free radical stress. researchgate.net
| Enzyme | Observed Effect | Experimental Model | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Activity significantly improved/restored | Rotenone-induced neurodegeneration | nih.gov |
| Catalase (CAT) | Activity significantly improved/increased | Rotenone-induced neurodegeneration; Doxorubicin-induced nephropathy | nih.govnih.govunesp.br |
| Glutathione Peroxidase (GPx) | Activity elevated/increased | Diabetic rats; Doxorubicin-induced nephropathy | nih.govunesp.br |
| Glutathione S-transferase (GST) | Activity increased | Doxorubicin-induced nephropathy | unesp.br |
This compound effectively reduces the levels of key biomarkers associated with oxidative stress and lipid peroxidation. nih.gov Malondialdehyde (MDA), an end product of lipid peroxidation, and Nitric Oxide (NO), which can act as a pro-oxidant at high levels, are significantly decreased following limonene administration in various stress-induced models. nih.govresearchgate.net
In studies on diabetic rats, treatment with limonene was observed to reduce the levels of both MDA and NO. nih.gov Similar results were seen in models of renal ischemia-reperfusion injury, where pretreatment with this compound significantly reduced elevated serum MDA and NO levels. researchgate.net Furthermore, its anti-inflammatory properties are linked to the dose-dependent inhibition of NO production in macrophages. researchgate.net This reduction in oxidative markers provides strong evidence for its protective role against oxidative damage. nih.govunesp.br
The antioxidant and free-radical-scavenging properties of this compound contribute to its ability to protect vital cellular macromolecules, including DNA and proteins, from oxidative damage. researchgate.net Oxidative stress can lead to DNA mutations and protein denaturation, impairing cellular function. This compound mitigates these effects by neutralizing reactive oxygen species and supporting the cellular antioxidant defense system. nih.govnih.gov
In studies using human skin keratinocytes, pretreatment with limonene protected the cells against UVB-induced photodamage by inhibiting intracellular ROS generation, which is a primary cause of DNA damage and photoaging. nih.gov Similarly, it has been shown to effectively protect human lens epithelial cells from oxidative damage caused by hydrogen peroxide, thereby increasing cell survival rates and preventing apoptosis-related protein activation. nih.gov
Antimicrobial Effects of this compound
This compound exhibits significant antimicrobial properties through a multi-targeted mechanism of action. nih.govmicrobiologyjournal.org Its lipophilic nature allows it to interact with and disrupt the fundamental structures and processes of microbial cells, leading to inhibited growth and cell death. microbiologyjournal.orgresearchgate.net The primary modes of action include the disruption of cell membrane integrity, inhibition of cellular respiration, and leakage of essential intracellular components. nih.govnih.gov
Disruption of Cell Membrane Integrity and Permeability
A primary antimicrobial mechanism of this compound is its ability to compromise the structural integrity and permeability of microbial cell membranes. nih.gov This compound damages the cell membranes of both Gram-positive and Gram-negative bacteria. microbiologyjournal.org Studies using scanning electron microscopy (SEM) have visually confirmed that limonene treatment leads to the destruction of the cell integrity and wall structure of pathogens such as Listeria monocytogenes and Staphylococcus aureus. researchgate.netnih.gov
The interaction of limonene with the lipid bilayer of the cell membrane leads to an increase in membrane fluidity and permeability. researchgate.netnih.gov This disruption of the cell's permeability barrier has been confirmed through various experimental observations, including an increase in electrical conductivity in bacterial suspensions and through fluorescence microscopy techniques using dyes like Propidium Iodide (PI), which can only penetrate cells with compromised membranes. nih.govbohrium.com The damage to the cell membrane is a critical event that initiates further downstream effects leading to cell death. microbiologyjournal.orgbohrium.com
Table 1: Research Findings on this compound's Effect on Microbial Cell Membranes
| Microorganism | Observed Effect | Method of Observation | Source |
|---|---|---|---|
| Listeria monocytogenes | Destruction of cell integrity and wall structure; increased membrane permeability. | Scanning Electron Microscopy (SEM), Propidium Iodide (PI) fluorescence staining, conductivity measurements. | nih.gov |
| Staphylococcus aureus | Destruction of cell morphology and cell wall integrity; increased membrane permeability. | Scanning Electron Microscopy (SEM), fluorescence microscopy. | researchgate.net |
| Escherichia coli | Membrane disruption and compromised cell permeability barrier. | Fluorescent Microscopy (FM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM). | bohrium.com |
| General Bacteria | Damage to the cell membrane of Gram-positive and Gram-negative bacteria. | General antimicrobial studies. | microbiologyjournal.org |
Inhibition of Respiratory Enzymes and ATP Synthesis
This compound interferes with crucial bioenergetic processes within microbial cells, notably by inhibiting respiratory enzymes and the synthesis of adenosine (B11128) triphosphate (ATP). nih.govnih.gov ATP is the primary energy currency of the cell, and its depletion severely hampers vital cellular functions. unibe.chresearchgate.net
Research on Listeria monocytogenes demonstrated that limonene treatment resulted in a significant decrease in the activity of key enzymes such as Na+K+-ATPase and Ca2+-ATPase, as well as the activity of the respiratory chain complex. nih.gov This inhibition hinders the cell's ability to synthesize ATP. nih.gov Similarly, in Staphylococcus aureus, limonene was found to reduce the membrane potential, which is essential for ATP production, and disrupt the function of enzymes like succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), and pyruvate (B1213749) kinase (PK), further contributing to metabolic dysfunction and reduced ATP synthesis. researchgate.net By disrupting the respiratory chain and related enzymatic activity, limonene effectively cuts off the energy supply of the microbial cell, leading to its inactivation. researchgate.netnih.gov
Table 2: Impact of this compound on Microbial Respiratory Enzymes and ATP Synthesis
| Microorganism | Affected Enzyme/Process | Resulting Effect | Source |
|---|---|---|---|
| Listeria monocytogenes | Na+K+-ATPase, Ca2+-ATPase, Respiratory chain complexes | Decreased enzyme activity, hindered ATP synthesis, and affected energy metabolism. | nih.gov |
| Staphylococcus aureus | Succinate dehydrogenase (SDH), Malate dehydrogenase (MDH), Pyruvate kinase (PK), ATPases | Reduced membrane potential, metabolic dysfunction, and inhibition of ATP synthesis. | researchgate.net |
| General Microorganisms | Respiratory enzymes | General inhibition of respiratory enzymes as part of the antimicrobial mechanism. | nih.gov |
Leakage of Intracellular Components (e.g., Nucleic Acids, Proteins)
A direct consequence of the compromised cell membrane is the uncontrolled leakage of vital intracellular components. nih.govbohrium.com Following treatment with this compound, essential biomacromolecules such as nucleic acids (DNA and RNA) and proteins are released from the cytoplasm into the extracellular environment. researchgate.netnih.gov
This leakage has been quantified in studies by measuring the optical density of the bacterial suspension at 260 nm, which corresponds to the strong UV absorption of nucleic acids. nih.gov A significant increase in the optical density at this wavelength was observed in L. monocytogenes cultures treated with limonene, confirming the release of nucleic acids. nih.gov Furthermore, a marked decrease in the concentration of intracellular soluble proteins has also been documented in both L. monocytogenes and S. aureus after exposure to the compound. researchgate.netnih.gov The loss of these critical molecules disrupts cellular function, inhibits growth, and ultimately contributes to cell death. nih.govbohrium.com
Impact on Metabolic Pathways (e.g., TCA pathway, EMP)
Beyond its effects on the cell membrane and respiratory enzymes, this compound also directly impacts central metabolic pathways. researchgate.net The Tricarboxylic Acid (TCA) cycle and the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, are fundamental for carbon metabolism and energy production in most organisms. genome.jp
A study involving respiratory depression tests on Staphylococcus aureus identified that the primary metabolic pathway affected by limonene is the TCA cycle, followed by the EMP pathway. researchgate.net By interfering with these core metabolic routes, limonene disrupts the cell's ability to process nutrients and generate energy and metabolic precursors, leading to a slowdown of metabolism and eventual growth inhibition. researchgate.net
Neuroprotective Properties of this compound
This compound has demonstrated notable neuroprotective effects, which are largely attributed to its potent anti-inflammatory and antioxidant activities. jst.go.jpaalto.finih.gov It shows potential in mitigating the pathological processes underlying several neurodegenerative diseases. aalto.firesearchgate.net
Alleviation of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key factor in the progression of many neurodegenerative disorders. nih.gov this compound has been shown to effectively alleviate neuroinflammatory responses. nih.govnih.gov
In studies using lipopolysaccharide (LPS) to induce neuroinflammation in mice, limonene treatment significantly reduced the activation of astrocytes and microglia. nih.gov This was evidenced by the decreased expression of specific cellular markers: Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (IBA-1) for microglia. nih.gov
Furthermore, limonene suppresses the production and expression of key pro-inflammatory mediators. nih.govmdpi.com Research has shown that it can down-regulate inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Mechanistically, limonene has been observed to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.comelsevierpure.com This was demonstrated by a reduction in the phosphorylated forms of NF-κB and its inhibitor, IκB, as well as decreased expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in animal models of neurodegeneration. mdpi.comelsevierpure.com
Table 3: Research Findings on the Alleviation of Neuroinflammation by this compound
| Model | Key Findings | Affected Markers/Pathways | Source |
|---|---|---|---|
| LPS-induced neuroinflammation in mice | Reduced activation of microglia and astrocytes; suppressed inflammatory cytokine expression. | ↓ IBA-1, ↓ GFAP, ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | nih.gov |
| Rotenone-induced neurodegeneration in rats | Reduced expression of inflammatory enzymes and mediators. | ↓ iNOS, ↓ COX-2, ↓ p-NF-κB, ↓ p-IκB | mdpi.comelsevierpure.com |
| General Neuroprotection Studies | Neuroprotective effects are linked to anti-inflammatory and antioxidant properties. | General anti-inflammatory action | jst.go.jpaalto.finih.gov |
Mitigation of Aβ42-Induced Neurotoxicity
This compound has demonstrated significant neuroprotective effects against neurotoxicity induced by amyloid-beta 42 (Aβ42), a key peptide implicated in the pathology of Alzheimer's disease. jst.go.jpnih.gov Research utilizing Drosophila models of Alzheimer's disease has shown that while this compound treatment does not affect the accumulation or aggregation of Aβ42, it effectively mitigates the downstream cytotoxic effects. jst.go.jpresearchgate.net Specifically, its administration leads to a decrease in neuronal cell death. nih.gov
The primary mechanisms behind this neuroprotection are linked to the compound's antioxidant and anti-inflammatory properties. jst.go.jp Studies have observed that this compound reduces the levels of reactive oxygen species (ROS) and suppresses inflammation in the brains of Aβ42-expressing flies. jst.go.jpnih.gov This reduction in oxidative stress is believed to prevent the activation of extracellular signal-regulated kinase (ERK), a pathway that can be triggered by ROS and is associated with neuronal damage. jst.go.jpnih.gov In vitro studies using primary cortical neurons exposed to Aβ1-42 oligomers corroborate these findings, showing that limonene can prevent the decrease in mitochondrial dehydrogenase activity and the increase in ROS production, thereby exerting a neuroprotective effect. mdpi.comnih.gov
The neuroprotective activities of this compound against Aβ42-induced toxicity are summarized in the table below.
| Model System | Key Research Finding | Proposed Mechanism of Action |
| Drosophila Model of Alzheimer's Disease | Suppressed Aβ42-induced rough eye phenotype. jst.go.jpnih.gov | Antioxidant and Anti-inflammatory properties. jst.go.jp |
| Drosophila Model of Alzheimer's Disease | Restored decreased survival rates of Aβ42-expressing flies. nih.govresearchgate.net | Reduction of oxidative stress and neuroinflammation. jst.go.jp |
| Drosophila Model of Alzheimer's Disease | Decreased cell death, ROS levels, and inflammation. jst.go.jpnih.gov | Scavenging of ROS, preventing ERK phosphorylation. jst.go.jpnih.gov |
| Primary Cortical Neurons (in vitro) | Counteracted Aβ1-42 oligomer-induced increase in ROS production. mdpi.comnih.gov | Antioxidant activity. mdpi.com |
| Primary Cortical Neurons (in vitro) | Prevented Aβ1-42 oligomer-induced decrease in mitochondrial dehydrogenase activity. nih.gov | Protection of mitochondrial function. nih.gov |
Impact on Cognitive Functions (e.g., Spatial Memory, Learning Ability)
This compound has been shown to positively impact cognitive functions, particularly in the domains of learning and memory. researchgate.net In animal models of chronic stress, which is known to impair cognitive processes, D-limonene administration was found to enhance learning and memory. researchgate.net Studies using rats subjected to chronic restraint stress demonstrated that D-limonene reduced the impairing effects of stress on performance in learning and memory tests. researchgate.net
Furthermore, in a rat model of stroke, the administration of D-Limonene markedly improved the capacity to distinguish between familiar and novel objects, indicating enhancements in both short-term and long-term recognition memory. researchgate.net Research involving essential oils rich in limonene has also provided evidence of cognitive benefits in Alzheimer's disease models. researchgate.net In APP/PS1 transgenic mice, which exhibit deficits in spatial memory, treatment with lemon essential oil improved performance in cognitive assessments such as the Morris water maze and novel object recognition tests. researchgate.net
The table below details research findings on the impact of this compound on cognitive functions.
| Animal Model | Cognitive Test | Observed Outcome |
| Rats with Chronic Restraint Stress | Novel Object Recognition Test, Forced Swimming Test | Enhanced learning and memory; reduced anhedonic and defensive behaviors. researchgate.net |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) | Novel Object Recognition Test | Markedly increased capacity to distinguish between familiar and novel objects. researchgate.net |
| APP/PS1 Transgenic Mice (Alzheimer's Model) | Morris Water Maze, Novel Object Recognition Test | Improved performance, suggesting enhanced recognition and working memory. researchgate.net |
Modulation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms. nih.govnih.gov
The following table summarizes the reported inhibitory activities of this compound on cholinesterases.
| Enzyme | Reported Inhibitory Activity | Assay/Model |
| Acetylcholinesterase (AChE) | 10% inhibition | In vitro assay nih.gov |
| Butyrylcholinesterase (BChE) | 12% inhibition | In vitro assay nih.gov |
| Acetylcholinesterase (AChE) | IC50: 7.7 µg/mL | In vitro (Ellman's colorimetric method) nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | IC50: 390.2 ± 30.0 µM | In vitro assay mdpi.com |
| Acetylcholinesterase (AChE) | IC50: 53.16 ± 4.08 μg/mL | In vitro assay mdpi.com |
Structure Activity Relationship Sar Studies of R + Limonene
Influence of Chiral Configuration on Biological Activity
The chirality of the limonene (B3431351) molecule plays a significant role in its biological activity, primarily because biological systems, such as enzymes and receptors, are themselves chiral. The two enantiomers, (R)-(+)-limonene and (S)-(-)-limonene, often exhibit distinct biological and sensory properties. scienceinschool.orgscienceinschool.org
The most well-known difference lies in their odor, a direct biological response mediated by olfactory receptors. This compound, commonly found in the peel oil of oranges, possesses a characteristic sweet, orange-like scent. scienceinschool.orgnih.gov In contrast, (S)-(-)-limonene, found in plants like Mentha species, has a harsher, turpentine- or lemon-like odor. scienceinschool.orgiscientific.org This distinction highlights the stereospecificity of olfactory receptors, which can differentiate between the two mirror-image molecules. scienceinschool.org
Beyond olfaction, the chiral configuration influences other pharmacological activities. Studies have shown that this compound is generally considered the more biologically active enantiomer for many therapeutic effects. nih.gov However, research on synthesized derivatives shows a more complex relationship. For instance, a study on thiosemicarbazones derived from both limonene enantiomers revealed that the starting chirality dictated the ultimate therapeutic strength against different targets. The imidazole (B134444) derivative of S-(-)-limonene was found to be the most potent against several human tumor cell lines, whereas the imidazole-thiosemicarbazone of R-(+)-limonene was the most effective against the promastigote form of Leishmania amazonensis. rsdjournal.org
| Enantiomer | Common Source | Odor Profile | Notable Biological Activity Highlight |
| This compound | Citrus fruit peels (e.g., orange) nih.gov | Sweet, orange-like nih.gov | The imidazole-thiosemicarbazone derivative is most promising against L. amazonensis. rsdjournal.org |
| (S)-(-)-Limonene | Mentha spp., caraway scienceinschool.orgiscientific.org | Harsh, turpentine/lemon-like scienceinschool.orgiscientific.org | The imidazole derivative shows potent antitumor activity against specific cell lines. rsdjournal.org |
This table provides an interactive summary of the distinct properties and activities associated with the chiral forms of limonene.
Correlation of Molecular Structure with Pharmacological Efficacy
The lipophilic character of this compound allows it to interact with and cross cell membranes, a key factor in its antimicrobial activity. mdpi.com This property enables it to alter membrane permeability, leading to the disruption of cellular integrity in certain pathogens. mdpi.com Furthermore, the hydrocarbon skeleton acts as a hydrophobic ligand, facilitating interaction with hydrophobic pockets in enzymes. nih.gov A notable example is its ability to interact with the active site of acetylcholinesterase (AChE), contributing to its potential neuroprotective effects. nih.gov
The presence of double bonds makes the molecule susceptible to oxidation and other addition reactions, which is central to its metabolism and the formation of more active derivatives. researchgate.net For instance, the anticancer activity of limonene is often attributed not to the parent compound itself, but to its oxygenated metabolites, such as perillyl alcohol and perillic acid. nih.gov Inhibition of protein prenylation is considered a primary molecular target for the anticancer effects of limonene and its metabolites, a function directly related to its terpene structure. nih.gov
Modifications and Derivatives for Enhanced Bioactivity
The this compound scaffold is a valuable starting point for the synthesis of new compounds with potentially enhanced or novel biological activities. nih.gov Researchers have developed numerous derivatives by modifying its functional groups to improve efficacy, selectivity, and pharmacokinetic properties.
One major route of modification is the oxidation of the double bonds. The epoxidation of this compound yields limonene oxide, which can be further converted to valuable derivatives like carveol (B46549) and carvone (B1668592). iscientific.orgiscientific.org These compounds exhibit significant anti-microbial and anti-fungal properties. iscientific.orgiscientific.org Further reaction of limonene oxide through regioselective aminolysis produces β-amino alcohol derivatives, which have demonstrated excellent anti-leishmanial potential. iscientific.orggoogle.co.uk
Another successful strategy involves the synthesis of thiosemicarbazones. These derivatives have shown a broad spectrum of activity, including anti-tumoral, anti-leishmanial, anti-fungal, and anti-viral effects. rsdjournal.orgiscientific.org The addition of different heterocyclic nuclei (such as pyrrole, furan, thiophene, and imidazole) to the thiosemicarbazone moiety allows for fine-tuning of the biological activity, as seen in the differential effects of the imidazole derivatives of (R)- and (S)-limonene. rsdjournal.org
Other modifications include the dehydrogenation of limonene to form p-cymene (B1678584), a derivative with noted anti-bacterial and anti-inflammatory properties. iscientific.orgiscientific.org The synthesis of limonene bisphosphonates has also been explored for applications in bisphosphonate therapy. iscientific.org These examples underscore the immense potential of using this compound as a building block in medicinal chemistry to develop new therapeutic agents. nih.govresearchgate.net
| Derivative Class | Synthetic Precursor | Key Structural Modification | Enhanced Bioactivity |
| Carvone, Carveols | This compound | Oxidation/Epoxidation iscientific.orgiscientific.org | Anti-microbial, Anti-fungal iscientific.orgiscientific.org |
| β-Amino Alcohols | Limonene oxide | Regioselective aminolysis iscientific.org | Anti-leishmanial iscientific.orggoogle.co.uk |
| Thiosemicarbazones | This compound | Addition of thiosemicarbazide (B42300) and heterocycles rsdjournal.org | Anti-tumoral, Anti-leishmanial, Anti-fungal rsdjournal.orgiscientific.org |
| p-Cymene | This compound | Dehydrogenation iscientific.org | Anti-bacterial, Anti-inflammatory iscientific.orgiscientific.org |
| Limonene Bisphosphonate | This compound | Chemical modification with dialkyl phosphite (B83602) iscientific.org | Potential in bisphosphonate therapy iscientific.org |
This interactive table summarizes key derivatives of this compound, their synthesis, and their enhanced biological functions.
Analytical Methodologies for R + Limonene Quantification and Characterization
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like (R)-(+)-limonene. dergipark.org.tr When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, making it a powerful tool for identification and quantification. creative-proteomics.comnih.govnih.gov The method involves separating components of a sample based on their volatility before they are detected and quantified. dergipark.org.tr GC-MS is considered a "gold standard" for measuring trace amounts of volatile organic molecules within biological matrices. nih.gov
Several studies have utilized GC-MS for the determination of limonene (B3431351). For instance, an Agilent 7890B GC system coupled with an Agilent 5977A Mass Selective Detector (MSD) has been used for the separation and quantification of limonene in complex mixtures. creative-proteomics.com Another study employed a TRACE™ GC with a Finnigan™ TRACE™ DSQ™ MS for the analysis of d-limonene in adipose tissue. nih.gov
Table 1: Exemplary GC-MS Systems for this compound Analysis
| GC System | Mass Spectrometer | Application | Reference |
| Agilent 7890B | Agilent 5977A MSD | Quantification in complex mixtures | creative-proteomics.com |
| TRACE™ GC | Finnigan™ TRACE™ DSQ™ MS | Analysis in adipose tissue | nih.gov |
| GC-MS Agilent | MS 5977A | Determination in liquid samples from batch reactors | scielo.br |
Method Optimization and Validation for Complex Matrices
The analysis of this compound in complex matrices such as food, biological tissues, and environmental samples requires careful method optimization and validation to ensure accuracy and precision. nih.govscielo.br This process often involves optimizing parameters like inlet temperature and injection volume to achieve the best separation and signal intensity. dergipark.org.tr
One study focused on developing a GC-MS method to determine limonene concentration in liquid samples from batch reactors. scielo.brunesp.br The method was validated by establishing calibration curves, and its precision, linearity, and limits of detection and quantification were evaluated. scielo.brunesp.br For example, a linear calibration curve was established over a concentration range of 3 to 20 mg L-1, with a high correlation coefficient (R² = 0.979). scielo.br The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1.7 mg L-1 and 4.2 mg L-1, respectively. scielo.brresearchgate.net
Another research effort developed a sensitive and precise GC-MS assay for quantifying d-limonene in adipose tissue. nih.gov This involved saponification of fat samples followed by solvent extraction. nih.gov The method demonstrated good within-day and between-day precision and accuracy. nih.gov In a study on citrus oils, the optimal conditions for GC-MS analysis were determined to be an inlet temperature of 250 °C and an injection volume of 2 µL. dergipark.org.trdntb.gov.ua The validation of this method showed satisfactory results for linearity, sensitivity, repeatability, and reproducibility. dergipark.org.trdntb.gov.ua
Table 2: Validation Parameters for Limonene Quantification by GC-MS
| Parameter | Value/Range | Matrix | Reference |
| Linearity (R²) | 0.979 | Liquid from batch reactors | scielo.br |
| Limit of Detection (LOD) | 1.7 mg L⁻¹ | Liquid from batch reactors | scielo.br |
| Limit of Quantification (LOQ) | 4.2 mg L⁻¹ | Liquid from batch reactors | scielo.br |
| Within-day Precision (RSD) | 6.7% to 9.6% | Adipose tissue | nih.gov |
| Between-day Precision (RSD) | 6.0% to 10.7% | Adipose tissue | nih.gov |
| Mean Recovery (R-limonene) | 88.62% | Citrus oils | dergipark.org.trresearchgate.net |
| Mean Recovery (S-limonene) | 89.92% | Citrus oils | dergipark.org.trresearchgate.net |
Chirality Determination via Multidimensional Gas Chromatography (MDGC)
Determining the enantiomeric composition of limonene is crucial as the different enantiomers can have distinct biological activities and aromas. oregonstate.edu Multidimensional gas chromatography (MDGC) is a powerful technique for the chiral separation of enantiomers in complex mixtures. oup.comresearchgate.net This method uses two columns with different selectivities to separate compounds that co-elute in conventional single-column GC. researchgate.net
In a typical enantio-MDGC setup, an achiral pre-column is used for the initial separation, and then a specific fraction containing the enantiomers of interest is transferred to a chiral main column for separation. oup.comresearchgate.net For the analysis of this compound, a Siemens Sichromat-2 MDGC with two separate ovens, an on-column injector, and two flame ionization detectors (FIDs) has been utilized. oup.com The enantiomeric excess of R-(+)-limonene in lemon peel was found to be between 97.1% and 97.4% using this technique. oup.com
The choice of the chiral stationary phase is critical for successful enantioseparation. Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin has been used as a stationary phase in the main column for the analysis of chiral compounds in essential oils. researchgate.net
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound. dergipark.org.trcreative-proteomics.com It is particularly useful for separating isomers and can be coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and selectivity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) with an octadecyl silica (B1680970) (ODS) column is a common approach for limonene analysis. bbe.or.krresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid. sielc.com One study investigated the separation of R-limonene using an ODS HPLC column and analyzed the chromatographic data using the moment method and the van Deemter equation to understand the factors affecting separation efficiency. bbe.or.kr
For more complex analyses, two-dimensional HPLC combined with electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be employed for the simultaneous determination of limonene and other compounds in various samples. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Spectroscopic Techniques (e.g., NMR, FTIR)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed structural information about this compound.
FTIR spectroscopy provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. adastraletter.com The IR spectrum of limonene shows characteristic absorption bands for C-H stretching of alkene and alkane groups, C=C stretching of the alkene, and C-H bending vibrations. adastraletter.com For instance, the C=C bond in an alkene typically shows a peak around 1643 cm⁻¹. ed.gov
NMR spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize limonene. scielo.br The ¹H NMR spectrum of limonene-derived compounds can show characteristic signals, such as the imine N=C-H signal at approximately 8.5 ppm in certain derivatives. scielo.br Theoretical and experimental NMR data, in combination with chiroptical methods, can be used for the configurational analysis of small organic molecules like limonene. mpg.de
Environmental Fate and Ecotoxicology of R + Limonene
Degradation Pathways in Various Environments
The environmental persistence of (R)-(+)-limonene is largely influenced by its degradation in the atmosphere, soil, and water.
Atmospheric Degradation: The primary environmental sink for this compound is the atmosphere due to its high volatility. who.intindustrialchemicals.gov.au In the troposphere, it undergoes rapid degradation through reactions with several photochemically generated oxidants:
Hydroxyl Radicals (•OH): The gas-phase reaction with hydroxyl radicals is a major degradation pathway. mst.dk
Ozone (O3): Ozonolysis of the two double bonds in the limonene (B3431351) molecule is a significant degradation process. copernicus.org This reaction can contribute to the formation of secondary organic aerosols (SOA). copernicus.orgd-nb.info
Nitrate (B79036) Radicals (NO3•): During nighttime, reactions with nitrate radicals become an important degradation route. mst.dkcopernicus.org
These atmospheric reactions contribute to the formation of photochemical smog and aerosols. who.intindustrialchemicals.gov.au The ozonolysis of limonene can also lead to the formation of hydrogen peroxide and organic peroxides, which may have toxic effects on plant life. industrialchemicals.gov.au Studies in atmospheric simulation chambers have shown that the products of these oxidation reactions can include formaldehyde. copernicus.org
Degradation in Soil: In soil, this compound is expected to have low mobility due to its tendency to adsorb to organic matter. nih.gov Biodegradation is a key process for its removal from soil environments. who.int Several studies have identified various microorganisms capable of degrading limonene. For instance, soil pseudomonads have been shown to metabolize limonene through pathways involving the formation of perillic acid. scielo.brfrontiersin.org One study identified possible metabolites in soil as thymol, cymene, isoterpinolene, and cymenene. researchgate.net Degradation is generally faster under aerobic conditions. who.intinchem.org
Degradation in Water: When released into water, this compound is expected to volatilize rapidly to the atmosphere. nih.gov It also has a strong tendency to bind to sediment and suspended organic matter. who.int Hydrolysis is not a significant degradation pathway for limonene. who.int Biodegradation under aerobic conditions is the primary mechanism for its removal in aquatic systems. who.intinchem.org However, under anaerobic conditions, little to no biodegradation has been observed, with some studies suggesting potential toxicity to anaerobic microorganisms. who.int
Ecological Impact on Aquatic and Terrestrial Organisms
This compound exhibits varying levels of toxicity to different organisms.
Aquatic Ecotoxicity: this compound is classified as very toxic to aquatic life, with the potential for long-lasting effects. sigmaaldrich.comfishersci.bedcfinechemicals.com Acute toxicity has been observed in various aquatic species.
Fish: The 96-hour LC50 (lethal concentration for 50% of the test population) for the fathead minnow (Pimephales promelas) has been reported to be 0.72 mg/L. sigmaaldrich.comsigmaaldrich.com
Invertebrates: The 48-hour EC50 (effective concentration for 50% of the test population) for Daphnia magna (water flea) is reported as 0.307 mg/L. sigmaaldrich.com Chronic toxicity studies with Daphnia magna over 21 days showed a No-Observed-Effect-Concentration (NOEC) of 0.08 mg/L. sigmaaldrich.com
Algae: The 72-hour ErC50 (concentration causing a 50% reduction in growth rate) for the green algae Pseudokirchneriella subcapitata is 0.32 mg/L. sigmaaldrich.com
Despite its high acute toxicity, the risk to aquatic organisms in the environment is generally considered low because concentrations in surface waters are typically much lower than these toxic levels. nih.govwho.int However, data on chronic effects are limited. industrialchemicals.gov.au this compound also has the potential to bioaccumulate in aquatic organisms. who.int
Terrestrial Ecotoxicity: Terrestrial organisms are most likely to be exposed to this compound through the air. nih.govwho.int
Insects: Studies have shown that limonene vapor can have effects on insects at parts per million levels. nih.govwho.int
Earthworms: In controlled laboratory settings, this compound has demonstrated high acute toxicity to earthworms (Eisenia foetida), with a reported LC50 of 6.0 ppm. industrialchemicals.gov.au At polluted sites, soil concentrations of limonene could potentially reach levels that affect soil-dwelling organisms like earthworms. who.intinchem.org
Interactive Table: Ecotoxicity of this compound
| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |
| Pimephales promelas (fathead minnow) | LC50 | 96 h | 0.72 | sigmaaldrich.com, sigmaaldrich.com |
| Daphnia magna (water flea) | EC50 | 48 h | 0.307 | sigmaaldrich.com |
| Daphnia magna (water flea) | NOEC | 21 d | 0.08 | sigmaaldrich.com |
| Pseudokirchneriella subcapitata (green algae) | ErC50 | 72 h | 0.32 | sigmaaldrich.com |
| Eisenia foetida (earthworm) | LC50 | Not Specified | 6.0 ppm | industrialchemicals.gov.au |
Biodegradation and Bioremediation Potential
The ability of microorganisms to degrade this compound opens up possibilities for its use in bioremediation.
Microbial Degradation: A wide range of microorganisms, including bacteria, fungi, and yeasts, have been shown to biodegrade or biotransform this compound. researchgate.netnih.govcore.ac.uk Several metabolic pathways have been identified. ethz.ch
Bacterial Degradation: Strains of Pseudomonas, Rhodococcus, and Enterobacter are known to degrade limonene. scielo.brfrontiersin.orgnih.govjmb.or.kr For example, Rhodococcus erythropolis DCL14 possesses a novel degradation pathway that differs from the more commonly studied perillyl alcohol pathway. nih.gov Pseudomonas putida can convert limonene to products like perillic acid. frontiersin.org Enterobacter cowanii isolated from citron peel has also demonstrated the ability to degrade limonene. jmb.or.kr
Fungal Degradation: Fungi, such as species of Aspergillus and Penicillium, are capable of transforming this compound into various oxygenated derivatives like α-terpineol. nih.govmdpi.com
Bioremediation Applications: The biodegradability of this compound has led to its application in bioremediation efforts. It has been used as a degreasing agent and to help break down more persistent pollutants, making them more available for microbial degradation. rsc.org For example, it was used to help dissolve recalcitrant petroleum fractions during the cleanup of oil spills, thereby enhancing their subsequent bacterial degradation. rsc.org The transformation of this compound by microorganisms into value-added compounds like carveol (B46549) and perillyl alcohol is also an area of active research, presenting a sustainable approach to waste valorization and the production of fine chemicals. researchgate.netmdpi.com
Future Directions and Translational Research
Development of (R)-(+)-Limonene-Based Therapeutics
This compound, a naturally occurring monoterpene found in high concentrations in citrus peels, is the subject of growing interest for its therapeutic potential. unito.itnih.gov Its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for drug development. mdpi.commdpi.com Research is focused on harnessing these properties to create novel treatments for a range of conditions.
One of the key areas of investigation is the development of derivatives of this compound and its metabolites, such as perillyl alcohol, to enhance their therapeutic efficacy. nih.gov For instance, limonene-based semicarbazones have shown potential as anticonvulsant agents in preclinical models. researchgate.net Furthermore, the anti-inflammatory and tissue-remodeling properties of this compound are being explored for applications in wound healing. nih.gov
The neuroprotective effects of this compound are also a significant area of research, with studies investigating its potential in managing neurodegenerative diseases like Alzheimer's. mdpi.commdpi.com Evidence suggests that this compound can inhibit acetylcholinesterase activity and protect neurons from damage. mdpi.com
Table 1: Investigated Therapeutic Applications of this compound and its Derivatives
| Therapeutic Area | Compound/Derivative | Investigated Effect |
| Neurology | This compound | Neuroprotection, Anticonvulsant activity |
| Wound Healing | This compound | Tissue remodeling |
| Oncology | Perillyl alcohol (metabolite) | Antitumor activity |
| Inflammation | This compound | Anti-inflammatory effects |
Integration into Sustainable Chemical Processes (e.g., Biorefineries)
This compound is a key platform molecule in the development of sustainable chemical processes within the biorefinery concept. academie-sciences.frresearchgate.net As a renewable feedstock derived from citrus waste, it offers a green alternative to petroleum-based chemicals. academie-sciences.frnih.gov The citrus industry generates substantial amounts of peel waste, which can be valorized through the extraction of this compound. unito.it
A significant application of this compound in biorefineries is its conversion into high-value aromatic compounds like p-cymene (B1678584). unito.itmdpi.com This transformation can be achieved through catalytic processes, including the use of microwaves to intensify the reaction and improve sustainability. unito.it The resulting p-cymene serves as a precursor for the synthesis of various fine chemicals, fragrances, and pharmaceuticals. mdpi.com
Furthermore, this compound itself is being investigated as a green solvent to replace conventional, more hazardous solvents like n-hexane in extraction processes for bioactive compounds. academie-sciences.fr
Table 2: this compound in Sustainable Processes
| Process | Starting Material | Key Technology | Product |
| Catalytic Conversion | This compound | Microwave-assisted synthesis, Heterogeneous catalysis | p-Cymene |
| Green Solvent Extraction | This compound | Solvent replacement | Bioactive compounds |
| Biorefinery Feedstock | Citrus Peel Waste | Extraction (e.g., cold press, microwave-assisted) | This compound |
Advanced Delivery Systems (e.g., Nanoemulsions)
The therapeutic application of this compound faces challenges due to its lipophilic nature and poor water solubility. pnfs.or.krnih.gov To overcome these limitations, advanced delivery systems, particularly nanoemulsions, are being developed. pnfs.or.krmdpi.com Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes on the nanoscale, which can enhance the stability, solubility, and bioavailability of encapsulated compounds. pnfs.or.krmdpi.com
Researchers have successfully formulated this compound-based nanoemulsions using various methods, including phase inversion and high-energy homogenization. mdpi.comdergipark.org.tr These nanoformulations exhibit improved physical and chemical stability, protecting the this compound from degradation. mdpi.com Studies have shown that nanoemulsions can maintain a stable droplet size over extended periods under specific storage conditions. mdpi.com
The development of self-nanoemulsifying drug delivery systems (SNEDS) for this compound is another promising approach. researchgate.net These systems spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, offering a convenient and effective delivery method. researchgate.net
Table 3: Characteristics of this compound Nanoemulsion Formulations
| Formulation Type | Key Components | Droplet Size (nm) | Key Finding |
| Oil-in-Water Nanoemulsion | This compound, Tween 80, Soybean Oil | 122-130 | Stable at pH 3-9 and during 30-day storage at 5°C and 25°C. mdpi.com |
| Self-Nanoemulsifying System (SNEDS) | This compound, Tween 80, Propylene Glycol | 113.3 ± 1.18 | Showed good stability at 4°C and 0°C. researchgate.net |
| Nanoemulsion for Antimicrobial Use | This compound, Tween-80, Propylene Glycol | Not specified | Enhanced antimicrobial activity compared to conventional emulsions. dergipark.org.tr |
Omics-based Approaches (e.g., Transcriptomics, Metabolomics) to Elucidate Mechanisms
Omics technologies, including transcriptomics and metabolomics, are powerful tools for unraveling the complex mechanisms of action of this compound. nih.govfrontiersin.org These approaches provide a comprehensive view of the molecular changes that occur in biological systems in response to this compound treatment. nih.govmdpi.com
Transcriptomic analysis, which studies the complete set of RNA transcripts, has been used to identify genes that are differentially expressed following exposure to this compound. For example, studies have shown that this compound can modulate the expression of genes involved in key metabolic pathways. mdpi.com In one study, this compound treatment of Ralstonia solanacearum led to the upregulation of 465 genes and the downregulation of 536 genes. scirp.org
Metabolomics, the study of the complete set of metabolites, provides insights into the metabolic pathways affected by this compound. creative-proteomics.com Research has demonstrated that this compound can alter the metabolic profile of organisms, affecting pathways such as amino sugar and nucleotide sugar metabolism. scirp.orgscirp.org The integration of transcriptomic and metabolomic data offers a more complete understanding of the biological effects of this compound. scirp.orgresearchgate.net
Table 4: Omics-Based Findings on this compound's Mechanisms
| Omics Approach | Organism/System | Key Pathway/Finding |
| Transcriptomics | Ralstonia solanacearum | Altered expression of genes in terpenoid backbone biosynthesis. scirp.org |
| Metabolomics | Ralstonia solanacearum | Significant changes in amino sugar and nucleotide sugar metabolism. scirp.org |
| Transcriptomics | Candida tropicalis | Interference with transcription of genes in glycolysis and TCA cycle. mdpi.com |
| Transcriptomics & Genomics | Penicillium digitatum | Identification of cytochrome P450 genes involved in limonene (B3431351) biotransformation. researchgate.net |
Q & A
Q. What advanced techniques resolve limonene degradation products in anaerobic reactors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
